
sodium 1-methyl-1H-imidazole-2-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Sodium 1-methyl-1H-imidazole-2-carboxylate is a heterocyclic compound that features an imidazole ring substituted with a methyl group and a carboxylate group. This compound is of significant interest due to its versatile applications in various fields, including chemistry, biology, and industry. The imidazole ring is a common structural motif in many biologically active molecules, making this compound particularly valuable for research and development.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of sodium 1-methyl-1H-imidazole-2-carboxylate typically involves the methylation of imidazole followed by carboxylation.
Industrial Production Methods: Industrial production of this compound often employs large-scale batch reactors where the reaction conditions are optimized for yield and purity. The process involves careful control of temperature, pressure, and pH to ensure the efficient conversion of starting materials to the desired product.
Analyse Des Réactions Chimiques
Types of Reactions: Sodium 1-methyl-1H-imidazole-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imidazole derivatives.
Reduction: Reduction reactions can yield different reduced forms of the imidazole ring.
Substitution: The methyl and carboxylate groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Substitution reactions often involve nucleophiles like amines or halides under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole-2-carboxylic acid derivatives, while substitution reactions can produce a variety of functionalized imidazole compounds.
Applications De Recherche Scientifique
Sodium 1-methyl-1H-imidazole-2-carboxylate has a wide range of applications in scientific research:
Medicine: Research is ongoing to explore its use in drug development, particularly for targeting specific enzymes and receptors.
Industry: It is utilized in the production of dyes, catalysts, and other functional materials.
Mécanisme D'action
The mechanism of action of sodium 1-methyl-1H-imidazole-2-carboxylate involves its interaction with various molecular targets. The imidazole ring can coordinate with metal ions, making it useful in catalysis and enzyme inhibition. The carboxylate group enhances its solubility and reactivity, allowing it to participate in a range of biochemical pathways .
Comparaison Avec Des Composés Similaires
1-Methylimidazole: Lacks the carboxylate group, making it less versatile in certain reactions.
Imidazole-2-carboxylic acid: Lacks the methyl group, affecting its reactivity and solubility.
Methyl 1H-imidazole-1-carboxylate: Similar structure but differs in the position of the carboxylate group.
Uniqueness: Sodium 1-methyl-1H-imidazole-2-carboxylate is unique due to the presence of both a methyl and a carboxylate group on the imidazole ring. This combination enhances its chemical reactivity and solubility, making it a valuable compound for various applications in research and industry .
Propriétés
Formule moléculaire |
C5H5N2NaO2 |
|---|---|
Poids moléculaire |
148.10 g/mol |
Nom IUPAC |
sodium;1-methylimidazole-2-carboxylate |
InChI |
InChI=1S/C5H6N2O2.Na/c1-7-3-2-6-4(7)5(8)9;/h2-3H,1H3,(H,8,9);/q;+1/p-1 |
Clé InChI |
NAAFQMRZCRPVRD-UHFFFAOYSA-M |
SMILES canonique |
CN1C=CN=C1C(=O)[O-].[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[(4-Iodo-1-methyl-1H-pyrazol-5-yl)methyl]dimethylamine](/img/structure/B13174944.png)
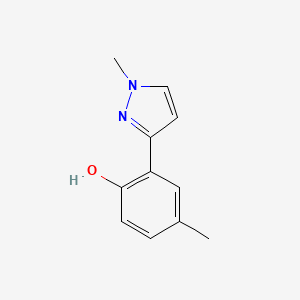
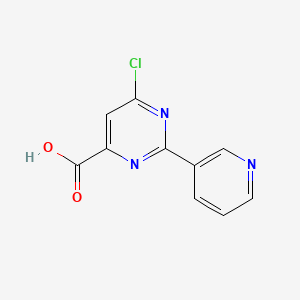
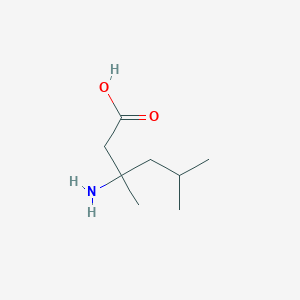
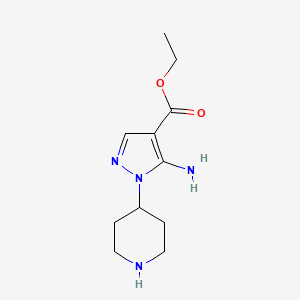
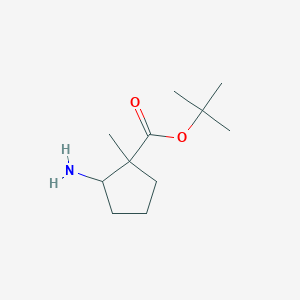

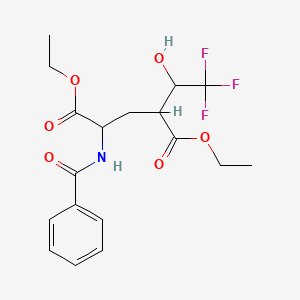

![1-[2-(Difluoromethyl)pyridin-4-yl]cyclopropan-1-amine](/img/structure/B13174997.png)
![N-{[3-(trifluoromethyl)phenyl]methyl}-1H-imidazole-1-carboxamide](/img/structure/B13175006.png)

![Ethyl 2-[5-methyl-3-oxo-2-(propan-2-yl)-2,3-dihydro-1H-pyrazol-4-yl]acetate](/img/structure/B13175030.png)

